TT-Oad2 -

TT-Oad2

Catalog Number: EVT-12549878
CAS Number:
Molecular Formula: C50H49Cl4N3O6
Molecular Weight: 929.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

TT-Oad2 is classified as a non-peptidic agonist of GLP-1R. It is chemically characterized as C₅₀H₄₇Cl₂N₃O₆, with a complex molecular structure that includes various functional groups facilitating its interaction with the receptor . The compound has been synthesized and studied in various research settings, demonstrating its potential as a therapeutic agent.

Synthesis Analysis

Methods and Technical Details

The synthesis of TT-Oad2 involves several steps that utilize azoanthracene-based derivatives as precursors. The process typically includes:

  1. Formation of Key Intermediates: Initial reactions create intermediates that are crucial for constructing the final compound.
  2. Modification of Functional Groups: Specific functional groups are introduced or modified to enhance the compound's binding affinity and potency.
  3. Purification: The final product is purified using chromatographic techniques to ensure high purity levels necessary for biological testing.

The synthesis has been optimized to improve yields and reduce the time required for production, making it feasible for further research and potential clinical applications .

Molecular Structure Analysis

Structure and Data

TT-Oad2 features a complex molecular architecture characterized by a "boomerang-like" orientation within the GLP-1R binding site. Key structural components include:

  • Hydrophobic Regions: These interact with transmembrane helices of the receptor.
  • Aromatic Rings: The compound contains multiple aromatic rings that facilitate π-π stacking interactions with receptor residues.
  • Binding Pocket Interaction: TT-Oad2 binds high within the helical bundle of GLP-1R, engaging residues from transmembrane domains 1 to 3 and extracellular loops .

Cryo-electron microscopy studies have resolved the structure of TT-Oad2 bound to GLP-1R at a resolution of 3 Å, providing insights into its binding mode and interactions .

Chemical Reactions Analysis

Reactions and Technical Details

TT-Oad2 undergoes specific biochemical interactions upon binding to GLP-1R, leading to:

  1. G Protein Activation: The binding triggers conformational changes in the receptor, activating G proteins associated with intracellular signaling pathways.
  2. cAMP Production: The activation results in increased levels of cyclic adenosine monophosphate (cAMP), a key second messenger involved in glucose metabolism regulation.

The kinetics of these reactions differ significantly from those induced by peptide agonists, highlighting TT-Oad2's unique mechanism of action .

Mechanism of Action

Process and Data

TT-Oad2 operates through a mechanism that involves:

  1. Biased Agonism: Unlike traditional agonists that activate all pathways uniformly, TT-Oad2 selectively activates certain signaling pathways while inhibiting others.
  2. Allosteric Modulation: The compound appears to modulate receptor conformations via allosteric interactions rather than direct binding to the orthosteric site, enabling distinct signaling outcomes .

This mechanism contributes to its therapeutic potential by allowing tailored activation of specific pathways relevant to metabolic regulation.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of TT-Oad2 include:

  • Molecular Weight: Approximately 930.81 g/mol.
  • Solubility: Soluble in organic solvents; solubility in aqueous environments may vary based on pH and ionic strength.

Chemical properties include:

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Exhibits specific reactivity patterns typical of compounds containing halogens and aromatic systems .
Applications

Scientific Uses

TT-Oad2 has significant potential applications in scientific research, particularly in:

  • Diabetes Treatment: As an agonist of GLP-1R, it may be used in developing treatments aimed at improving glycemic control.
  • Obesity Research: Its biased agonism could lead to novel strategies for weight management by selectively targeting metabolic pathways without triggering adverse effects associated with broader receptor activation.

Research continues to explore its pharmacological profile, aiming to optimize its efficacy and safety for clinical use .

Properties

Product Name

TT-Oad2

IUPAC Name

(2S)-2-[[(3S,8S)-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-7-[(1S)-1-phenylpropyl]-3,6,8,9-tetrahydro-2H-[1,4]dioxino[2,3-g]isoquinoline-8-carbonyl]amino]-3-[4-(2,3-dimethylpyridin-4-yl)phenyl]propanoic acid;dihydrochloride

Molecular Formula

C50H49Cl4N3O6

Molecular Weight

929.7 g/mol

InChI

InChI=1S/C50H47Cl2N3O6.2ClH/c1-4-44(35-8-6-5-7-9-35)55-27-38-26-47-46(60-29-48(61-47)36-15-17-39(18-16-36)59-28-33-12-19-41(51)42(52)22-33)25-37(38)24-45(55)49(56)54-43(50(57)58)23-32-10-13-34(14-11-32)40-20-21-53-31(3)30(40)2;;/h5-22,25-26,43-45,48H,4,23-24,27-29H2,1-3H3,(H,54,56)(H,57,58);2*1H/t43-,44-,45-,48+;;/m0../s1

InChI Key

JCHUZLPPFLKGNX-PLFFULENSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)N2CC3=CC4=C(C=C3CC2C(=O)NC(CC5=CC=C(C=C5)C6=C(C(=NC=C6)C)C)C(=O)O)OCC(O4)C7=CC=C(C=C7)OCC8=CC(=C(C=C8)Cl)Cl.Cl.Cl

Isomeric SMILES

CC[C@@H](C1=CC=CC=C1)N2CC3=CC4=C(C=C3C[C@H]2C(=O)N[C@@H](CC5=CC=C(C=C5)C6=C(C(=NC=C6)C)C)C(=O)O)OC[C@@H](O4)C7=CC=C(C=C7)OCC8=CC(=C(C=C8)Cl)Cl.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.